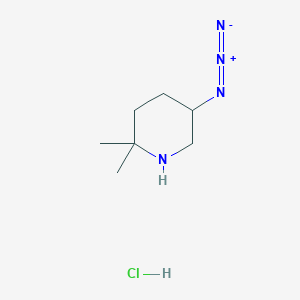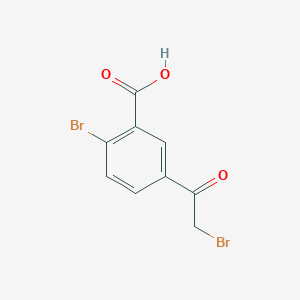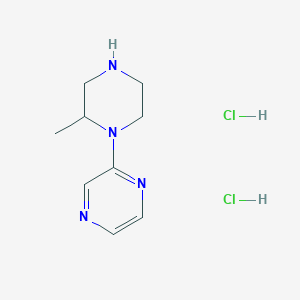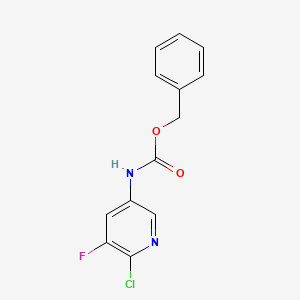![molecular formula C23H28N2O3S B2834590 3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone CAS No. 392324-23-1](/img/structure/B2834590.png)
3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a quinoline ring, a piperidine ring, and a sulfonyl group. Quinolines are aromatic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine ring . Piperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom . The sulfonyl group is a functional group that is commonly found in organic chemistry, consisting of a sulfur atom bonded to two oxygen atoms and an R group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and piperidine rings would likely contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Applications De Recherche Scientifique
Alpha(2C)-Adrenoceptor Antagonists
A study on quinoline derivatives, including compounds structurally similar to "3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone", found significant antagonist potencies against the alpha(2C)-adrenoceptor, with excellent selectivity over other subtypes. This indicates potential applications in designing selective alpha(2C)-adrenoceptor antagonists for various neurological and cardiovascular disorders (Höglund et al., 2006).
mGlu1 Receptor Antagonist
Another research application involves JNJ16259685, a compound evaluated for its pharmacological profile as a highly potent, selective, and systemically active mGlu1 receptor antagonist. This suggests potential therapeutic applications in neurological conditions where mGlu1 receptor modulation is beneficial (Lavreysen et al., 2004).
Serotonin Type-3 (5-HT3) Receptor Antagonists
Quinoxalin-2-carboxamides, related to the queried compound through their heterocyclic backbone, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These findings support the potential for developing new treatments for conditions like irritable bowel syndrome and chemotherapy-induced nausea (Mahesh et al., 2011).
Synthesis and Pharmacological Evaluation
Research on synthesizing and evaluating the pharmacological activity of various quinoline and quinazoline derivatives, including those structurally related to the queried compound, contributes to the broader understanding of their potential therapeutic uses. This includes applications in anti-inflammatory, anticancer, and antimicrobial therapies, demonstrating the versatility of quinoline-based compounds in medicinal chemistry (Austin et al., 2007).
Novel Hybrid Compounds with Biological Potential
A comprehensive study on the crystal structure of a novel sulfonamide-dihydroquinolinone hybrid emphasizes the importance of structural analysis in understanding the interaction with biological targets and optimizing therapeutic efficacy. This indicates a promising approach in designing new drugs that combine the biological activities of both quinolinones and sulfonamides (Moreira et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-17-14-18(2)16-24(15-17)29(27,28)21-11-9-20(10-12-21)23(26)25-13-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-12,17-18H,5,7,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMMJNHIFDTXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2834510.png)
![2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2834512.png)

![(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2834516.png)
![8-methoxy-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2834517.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2834519.png)
![1-[(3-Methoxyphenyl)sulfonyl]proline](/img/structure/B2834520.png)
![6-Methyl-1-[1-(tetrahydropyran-4-yl)-piperidin-4-yl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2834521.png)

![3-Methyl-6-[(3-methylthiophen-2-yl)methoxy]pyridazine](/img/structure/B2834523.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2834527.png)

